
Fluasterone
描述
准备方法
Fluasterone is synthesized by modifying DHEA. The synthetic route involves the removal of the C3β hydroxyl group and the substitution of a hydrogen atom with a fluorine atom at the C16α position . Specific reaction conditions and industrial production methods are not widely documented, but the process generally involves standard organic synthesis techniques, including fluorination and dehydroxylation reactions .
化学反应分析
Fluasterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group at the C17 position.
Substitution: The fluorine atom at the C16α position can be involved in substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Cancer Prevention and Treatment
Fluasterone has shown promise in cancer prevention, particularly in prostate cancer. Research indicates that chronic administration of this compound significantly reduced the incidence of adenocarcinoma in rat models when compared to control groups. Specifically, the incidence dropped from 64% to 28% and 31% at doses of 2000 mg/kg and 1000 mg/kg, respectively . This suggests that this compound may provide a safer alternative to DHEA due to its reduced androgenicity, which can lead to fewer side effects associated with hormonal treatments.
Mechanisms of Action:
- Estrogen Receptor Interaction: this compound may inhibit estrogen receptor activity, which is crucial since estrogen can promote certain cancers.
- Tumor Suppression via p53 Activation: It is proposed that this compound activates the p53 protein, leading to cell cycle arrest or apoptosis in cancer cells.
Clinical Trials
This compound is currently undergoing clinical trials for various cancers. Notably, a collaboration with the National Cancer Institute aims to evaluate this compound's effectiveness as a preventive treatment for breast cancer by comparing pre- and post-treatment biopsies .
Cushing's Syndrome
This compound is being tested as a treatment for Cushing's syndrome, a condition characterized by excess cortisol production. A Phase 2 clinical trial is assessing its safety and efficacy in managing metabolic manifestations associated with this syndrome, such as hyperglycemia and obesity . The drug's anti-glucocorticoid properties may offer a novel approach to treating this condition without the adverse effects commonly associated with traditional glucocorticoid therapies.
Clinical Findings:
- In animal models, this compound has demonstrated significant reductions in plasma glucose levels and improvements in metabolic profiles without the androgenic side effects seen with DHEA .
Neuroprotection
This compound has been investigated for its neuroprotective effects following traumatic brain injury (TBI). In studies involving rat models, this compound administration improved neurological recovery post-injury . The compound's ability to enhance functional recovery suggests potential applications in treating TBI and possibly other neurological conditions.
Anti-inflammatory and Antiproliferative Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Its mechanism involves inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, which plays a pivotal role in inflammatory processes .
Summary Table of this compound Applications
Application Area | Specific Use Cases | Mechanisms Involved |
---|---|---|
Oncology | Prostate cancer prevention | Inhibition of estrogen receptor; p53 activation |
Endocrinology | Treatment for Cushing's syndrome | Anti-glucocorticoid action; metabolic regulation |
Neuroprotection | Recovery from traumatic brain injury | Enhancement of neurological recovery |
Anti-inflammatory | Chronic inflammatory diseases | NF-kB inhibition; reduction of oxidative stress |
作用机制
Fluasterone is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), with a Ki value of 0.5 μM compared to 17 μM for DHEA . It inhibits NF-kB activation and reduces oxidative stress, contributing to its anti-inflammatory effects . Unlike DHEA, this compound does not exhibit significant androgenic or estrogenic activity and does not interact with the GABA A receptor .
相似化合物的比较
Fluasterone is compared with other DHEA analogues, such as:
Dehydroepiandrosterone (DHEA): This compound retains the beneficial properties of DHEA but with reduced androgenic and estrogenic activities.
16α-Fluoro-5-androsten-17-one: Another fluorinated analogue with similar properties but different metabolic pathways.
This compound’s uniqueness lies in its potent inhibition of G6PDH and its minimal androgenic and estrogenic activities, making it a safer alternative for therapeutic applications .
生物活性
Fluasterone, also referred to as 3β-dehydroxy-16α-fluoro-DHEA or 16α-fluoroandrost-5-en-17-one , is a synthetic analogue of dehydroepiandrosterone (DHEA). It was developed to retain the therapeutic benefits of DHEA while minimizing its androgenic and estrogenic effects. This compound has been investigated for various medical applications, including cancer treatment, metabolic disorders, and traumatic brain injury. Despite reaching phase II clinical trials, it was never marketed due to concerns about potency and bioavailability .
This compound functions primarily as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), with a potency significantly higher than that of DHEA (Ki = 0.5 μM for this compound compared to 17 μM for DHEA) . This inhibition is thought to contribute to its anti-inflammatory, chemopreventive, and antihyperlipidemic properties. Unlike DHEA, this compound does not exhibit significant androgenic or estrogenic activity due to the presence of a fluorine atom at the C16α position, which hinders its metabolism into sex hormones .
Efficacy in Clinical Studies
This compound has shown promise in several clinical and preclinical studies:
- Diabetes and Metabolic Syndrome : In a phase 1/2 trial involving adults with metabolic syndrome, buccal administration of this compound resulted in a significant reduction in triglyceride levels (up to 35% decrease) compared to placebo . Additionally, it demonstrated efficacy in lowering fasting plasma glucose levels and preventing glucocorticoid-induced thymic involution in animal models .
- Traumatic Brain Injury : A study conducted on rats indicated that this compound improved neurological recovery following lateral cortical contusion traumatic brain injury when administered shortly after injury . The treatment led to enhanced functional recovery without significant adverse effects.
- Chemoprevention in Cancer : Research has shown that this compound retains the chemopreventive properties of DHEA against prostate carcinogenesis in rat models. It significantly reduced the incidence of prostate adenocarcinoma from 64% in controls to 28% with chronic this compound administration . This suggests that this compound may provide protective effects against cancer without the associated androgenic toxicity seen with DHEA.
Metabolism and Pharmacokinetics
This compound undergoes extensive first-pass metabolism, which limits its oral bioavailability. Studies have indicated that parenteral administration enhances its efficacy significantly (up to 40-fold) compared to oral dosing . Metabolite profiling identified monoglucuronide conjugates as primary metabolites in urine, indicating a complex metabolic pathway that retains some pharmacological activity .
Summary of Findings
常见问题
Basic Research Questions
Q. How does Fluasterone’s structural modification from DHEA influence its pharmacological profile?
this compound is a synthetic analog of dehydroepiandrosterone (DHEA) with a fluorine atom substituted at the C16 position. This modification reduces estrogenic/androgenic activity while retaining therapeutic properties like anti-inflammatory and anti-glucocorticoid effects. Key structural differences include enhanced metabolic stability due to fluorine’s electronegativity and steric effects, which alter receptor binding. Experimental validation involves comparative receptor-binding assays and metabolic stability tests using liver microsomes .
Q. What are the primary metabolic pathways of this compound in mammalian models?
In canine models, this compound undergoes Phase I (hydroxylation, ketone reduction) and Phase II (glucuronidation) metabolism. Major metabolites include 4β-hydroxy-17α-dihydrothis compound and 4β-17α-trihydroxythis compound, identified via HPLC-MS/MS and NMR. Urinary excretion predominantly features glucuronidated metabolites, while fecal elimination favors non-conjugated hydroxylated derivatives. Methodological validation requires tandem mass spectrometry (MS/MS) and enzymatic hydrolysis (e.g., β-glucuronidase treatment) to distinguish conjugated vs. free metabolites .
Q. What analytical techniques are essential for quantifying this compound and its metabolites in biological matrices?
High-performance liquid chromatography with liquid scintillation counting (HPLC/LSS) is critical for tracking radiolabeled [¹⁴C]this compound. Coupling with MS/MS enables structural elucidation, while NMR resolves stereochemical ambiguities (e.g., distinguishing 4β-OH from 7β-OH isomers via H6 vinyl proton shifts). For low-concentration samples (e.g., plasma), methanol extraction and isotopic dilution improve sensitivity .
II. Advanced Research Questions
Q. How can researchers resolve spectral overlaps in NMR characterization of this compound metabolites?
Overlapping H6 vinyl proton resonances (5.1–5.6 ppm) complicate distinguishing 4-OH and 7-OH isomers. Strategies include:
- Proton-carbon correlation (HSQC): Correlate H6 shifts to olefinic carbons (119–124 ppm) to differentiate isomers .
- Enzymatic hydrolysis: Cleave glucuronide conjugates to simplify spectra and isolate aglycone structures .
- Computational modeling: Predict chemical shifts using density functional theory (DFT) to guide empirical assignments .
Q. What experimental designs address contradictions in this compound’s elimination routes (urine vs. feces)?
Subcutaneous vs. oral administration in dogs revealed fecal elimination dominates (22–45% dose) over urinary excretion (<10%). To reconcile route-dependent disparities:
- Dual-labeling studies: Use ³H/¹⁴C isotopes to track parent drug vs. metabolites.
- Bile duct cannulation: Assess enterohepatic recirculation’s role in fecal elimination .
- Tissue distribution assays: Quantify radiolabel retention in organs (e.g., liver, adrenal glands) to explain incomplete excretion .
Q. How does this compound’s 17-ketone reduction impact its biological activity?
17-Ketosteroid reductase reduces this compound’s 17-ketone to 17β-OH, which diminishes glucocorticoid receptor antagonism. Activity assays (e.g., G6PDH inhibition) show 17β-OH metabolites have ~50% lower efficacy. Experimental validation involves:
- Enzyme kinetics: Compare reductase activity across species (e.g., dog vs. human liver cytosol).
- Receptor binding: Use fluorescence polarization assays to quantify affinity shifts .
Q. III. Methodological Challenges & Best Practices
Q. How to optimize HPLC-MS/MS parameters for low-abundance this compound metabolites?
- Ionization mode: Use positive electrospray ionization (ESI+) for aglycones and negative ESI- for glucuronides.
- Collision energy: Optimize via stepped CE (e.g., 10–40 eV) to enhance fragmentation of hydroxylated metabolites.
- Column selection: C18 columns with 2.6 µm particle size improve resolution of polar metabolites .
Q. What controls are critical for in vitro metabolic stability assays?
- Negative controls: Incubate without NADPH to exclude non-enzymatic degradation.
- Positive controls: Use testosterone or DHEA to benchmark cytochrome P450 activity.
- Matrix blanks: Analyze heat-inactivated liver microsomes to identify matrix interference .
Q. IV. Data Interpretation & Contradiction Analysis
Q. How to validate conflicting results in this compound’s tissue-specific effects?
Discrepancies in anti-cancer activity (e.g., thyroid vs. liver models) may arise from tissue-specific expression of 17β-HSD isoforms. Resolve via:
- qPCR/Western blot: Quantify enzyme expression in target tissues.
- Metabolite profiling: Compare intra-tissue metabolite ratios (e.g., 17-keto vs. 17β-OH) .
Q. Why do interspecies differences in this compound metabolism occur, and how to extrapolate to humans?
Dogs exhibit faster 17-ketone reduction than rodents. Use:
属性
IUPAC Name |
(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-NBBHSKLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920920 | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112859-71-9 | |
Record name | Fluasterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluasterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUASTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。